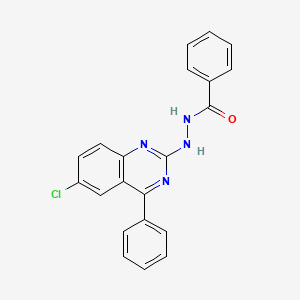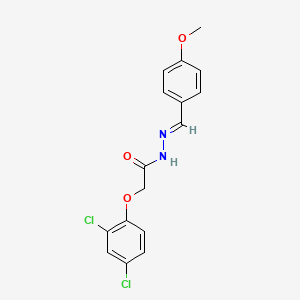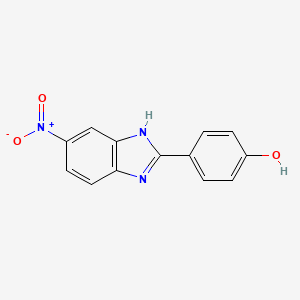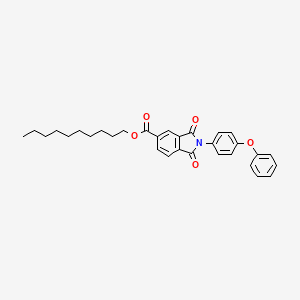
N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties .
Preparation Methods
The synthesis of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide typically involves the reaction of 6-chloro-4-phenylquinazoline with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The compound’s ability to bind to these targets disrupts normal cellular functions, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide can be compared with other quinazoline derivatives, such as:
N-(6-chloro-4-phenylquinazolin-2-yl)guanidine: Known for its biological activity and potential therapeutic applications.
7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Another quinazoline derivative with significant anticancer properties.
The uniqueness of N’-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H15ClN4O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N'-(6-chloro-4-phenylquinazolin-2-yl)benzohydrazide |
InChI |
InChI=1S/C21H15ClN4O/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)24-21(23-18)26-25-20(27)15-9-5-2-6-10-15/h1-13H,(H,25,27)(H,23,24,26) |
InChI Key |
ULFWZZRNXWRCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)
![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11709063.png)
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
